molecular formula C18H16ClN3O2S B2410599 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol CAS No. 1040635-80-0

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Cat. No.: B2410599
CAS No.: 1040635-80-0
M. Wt: 373.86
InChI Key: WYZXHJMTMZOHNT-UHFFFAOYSA-N
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Description

2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a chemical compound with the molecular formula C18H16ClN3O2S and a molecular weight of 373.9 g/mol . This substance features a complex structure comprising a 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol core linked via a thioether bridge to a 2-(4-chlorophenyl)-5-methyloxazole moiety. Compounds containing the cyclopenta[d]pyrimidine scaffold are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated as potential neuroprotective agents for mitigating chemotherapy-induced peripheral neuropathy, demonstrating efficacy in improving neurite outgrowth and synaptogenesis in preclinical models . Furthermore, related analogues based on this core structure have been developed as potent and selective inhibitors of protein kinases, such as AKT, which is a key target in oncology research . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways and validating novel drug targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-10-15(20-17(24-10)11-5-7-12(19)8-6-11)9-25-18-21-14-4-2-3-13(14)16(23)22-18/h5-8H,2-4,9H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZXHJMTMZOHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCC4)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a complex organic molecule with potential pharmaceutical applications. Its unique structure includes functional groups such as oxazole, thioether, and pyrimidine moieties, which suggest diverse biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3O2SC_{21}H_{20}ClN_3O_2S with a molecular weight of approximately 421.92 g/mol. Its structure can be represented as follows:

Structure 2(((2(4chlorophenyl)5methyloxazol4yl)methyl)thio)6,7dihydro5Hcyclopenta[d]pyrimidin4ol\text{Structure }this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate significant antibacterial properties against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • Anticancer Properties : The compound has shown promise in cancer chemotherapy, demonstrating cytotoxic effects on cancer cell lines .
  • Enzyme Inhibition : It exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative disease treatment .
  • Hypoglycemic Effects : Research suggests that it may lower blood glucose levels, indicating potential use in diabetes management .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thioether Linkage : The initial step involves the reaction of 4-chlorobenzaldehyde with 5-methyloxazole to form the thioether intermediate.
  • Cyclization : Subsequent cyclization reactions are performed to create the cyclopenta[d]pyrimidin core structure.
  • Purification : The final product is purified through crystallization or chromatography to achieve the desired purity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli, S. aureus
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionAChE inhibition
HypoglycemicReduction in blood glucose levels

Preparation Methods

Oxazole Ring Formation

The 2-(4-chlorophenyl)-5-methyloxazole is synthesized via the Robinson-Gabriel cyclization. A thiourea intermediate is generated by reacting 4-chlorobenzamide with acetyl chloride in the presence of phosphorus pentasulfide (P₄S₁₀), followed by cyclization under acidic conditions.

Reaction Conditions :

  • Reactants : 4-Chlorobenzamide (1.0 equiv), acetyl chloride (1.2 equiv), P₄S₁₀ (0.5 equiv).
  • Solvent : Dichloromethane (DCM), reflux at 40°C for 6 hours.
  • Yield : 78%.

Thiol Functionalization

The methyl group at position 5 is introduced via Friedel-Crafts alkylation using methyl iodide and aluminum trichloride (AlCl₃). Subsequent bromination at the methyl position with N-bromosuccinimide (NBS) and radical initiator AIBN produces the bromomethyl intermediate, which is treated with thiourea to yield the methanethiol.

Key Data :

Step Reagents/Conditions Yield
Methylation CH₃I, AlCl₃, 0°C, 2h 85%
Bromination NBS, AIBN, CCl₄, 80°C, 4h 65%
Thiol Formation Thiourea, EtOH, reflux, 3h 90%

Preparation of the Cyclopenta[d]Pyrimidin-4-Ol Core

Cyclopentanone Condensation

The bicyclic core is constructed via a Dieckmann cyclization. Ethyl cyclopentanone-2-carboxylate is condensed with urea in the presence of sodium ethoxide (NaOEt) to form 4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol.

Reaction Scheme :
$$
\text{Ethyl cyclopentanone-2-carboxylate} + \text{Urea} \xrightarrow{\text{NaOEt, EtOH, Δ}} \text{4-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine} + \text{EtOH}
$$

Optimization :

  • Temperature : 120°C, 8 hours.
  • Yield : 70%.

Hydroxyl Group Activation

The hydroxyl group at position 4 is activated as a leaving group (e.g., triflate or mesylate) to facilitate nucleophilic substitution. Triflation using triflic anhydride (Tf₂O) and 2,6-lutidine in DCM affords the triflate derivative.

Conditions :

  • Reactants : 4-Hydroxy core (1.0 equiv), Tf₂O (1.5 equiv), 2,6-lutidine (2.0 equiv).
  • Solvent : DCM, 0°C to RT, 2 hours.
  • Yield : 92%.

Thioether Coupling

Nucleophilic Substitution

The oxazole methanethiol attacks the activated triflate intermediate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the thioether bond.

Reaction Parameters :

  • Molar Ratio : Oxazole thiol (1.2 equiv), Triflate (1.0 equiv).
  • Base : K₂CO₃ (2.0 equiv).
  • Temperature : 60°C, 12 hours.
  • Yield : 68%.

Mechanistic Insight :
$$
\text{R-SH} + \text{R'-OTf} \xrightarrow{\text{Base}} \text{R-S-R'} + \text{HOTf}
$$

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound (>95% purity).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 3.02 (t, J = 6.8 Hz, 2H, cyclopentyl-H), 2.89 (t, J = 6.8 Hz, 2H, cyclopentyl-H), 2.45 (s, 3H, CH₃).
  • HRMS : m/z 373.86 [M+H]⁺.

Challenges and Optimization

Competing Side Reactions

  • Oxazole Ring Opening : Mitigated by maintaining anhydrous conditions during thiol coupling.
  • Over-Oxidation of Thiol : Additives like 1,4-dithiothreitol (DTT) stabilize the thiol group.

Scalability Considerations

  • Solvent Choice : Replacing DMF with THF improves reaction scalability without yield loss.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in modified protocols.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the construction of the oxazole and pyrimidine rings. Key steps include:

  • Step 1: Formation of the 4-chlorophenyl-substituted oxazole via cyclization using reagents like triethylamine in dimethylformamide (DMF) .
  • Step 2: Thioether linkage introduction between the oxazole-methyl group and the pyrimidine-thiol intermediate under inert conditions .
  • Optimization: Use HPLC or TLC for real-time purity monitoring (≥95% purity threshold). Solvent selection (e.g., DMF for solubility) and temperature control (60–80°C) are critical to minimize side products .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is preferred for quantifying impurities (<0.5% threshold) .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.2–7.4 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 430.08) .

Advanced: How to design a robust biological activity screening protocol for this compound?

Methodological Answer:
Adopt a tiered approach:

In Vitro Assays:

  • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .

Experimental Design: Use randomized block designs (as in agricultural studies) to account for batch variability . Include dose-response curves (1 nM–100 µM) and triplicate replicates .

Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ across studies)?

Methodological Answer:

  • Replication: Repeat assays under standardized conditions (pH, temperature, cell passage number) .
  • Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
  • Meta-Analysis: Compare structural analogs (e.g., 4-methoxyphenyl pyrimidines) to identify substituent-dependent trends .

Advanced: What computational strategies predict target interactions and SAR?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases) to model binding poses. Focus on the oxazole-thioether moiety’s role in hydrophobic interactions .
  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and substituent electronic effects from PubChem datasets .

Basic: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Solution Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; <10% degradation is acceptable .
  • Solid-State Stability: Conduct accelerated stability studies (40°C/75% RH for 1 month). Use DSC (differential scanning calorimetry) to detect polymorphic changes .

Advanced: What strategies differentiate its mechanism of action from structurally similar compounds?

Methodological Answer:

  • Proteomic Profiling: Use SILAC (stable isotope labeling by amino acids in cell culture) to identify unique protein targets .
  • Metabolomics: Compare metabolite shifts (via LC-MS) in treated vs. control cells to map pathway perturbations .
  • Crystallography: Co-crystallize with target proteins to resolve binding modes (e.g., hydrogen bonding with pyrimidin-4-ol) .

Advanced: How to design a structure-activity relationship (SAR) study for lead optimization?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modified groups (e.g., 4-fluorophenyl instead of 4-chlorophenyl) .

  • Activity Mapping:

    SubstituentBioactivity (IC₅₀, nM)Selectivity Index
    4-Cl-Ph50 ± 2.18.2
    4-F-Ph68 ± 3.45.7
    Data from kinase inhibition assays
  • Statistical Analysis: Apply ANOVA to identify significant activity differences (p < 0.05) .

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